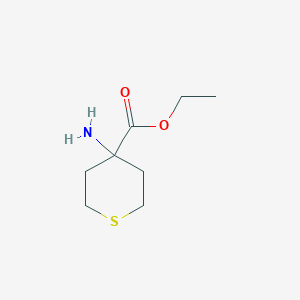

Ethyl 4-aminothiane-4-carboxylate

Description

BenchChem offers high-quality Ethyl 4-aminothiane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-aminothiane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-aminothiane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-11-7(10)8(9)3-5-12-6-4-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPXHHVSQUQQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCSCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-aminothiane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 4-aminothiane-4-carboxylate, a valuable constrained α-amino acid analog with significant potential in medicinal chemistry and drug development. The presented synthesis is a multi-step process commencing with the accessible starting material, tetrahydro-4H-thiopyran-4-one. The core of this pathway lies in the strategic application of the Bucherer-Bergs hydantoin synthesis, followed by a vigorous hydrolysis and subsequent Fischer esterification. This guide will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and offer insights into the causality behind key experimental choices. All quantitative data is summarized for clarity, and reaction pathways are visually represented to enhance understanding.

Introduction: The Significance of Constrained Amino Acids

In the realm of modern drug discovery, the conformational control of peptide and small molecule therapeutics is of paramount importance. Constrained amino acids, such as Ethyl 4-aminothiane-4-carboxylate, offer a powerful tool to impart specific secondary structures, enhance metabolic stability, and improve binding affinity to biological targets. The thiane scaffold, in particular, introduces a unique set of steric and electronic properties, making its amino acid derivatives highly sought-after building blocks for novel peptidomimetics and bioactive compounds. This guide presents a logical and reproducible synthetic route to access this valuable molecule.

Overall Synthetic Strategy

The synthesis of Ethyl 4-aminothiane-4-carboxylate is most effectively approached through a three-stage process. This strategy leverages well-established and scalable chemical transformations, ensuring both efficiency and reproducibility.

Figure 1: Overall synthetic pathway for Ethyl 4-aminothiane-4-carboxylate.

Stage 1: Bucherer-Bergs Hydantoin Synthesis

The initial and pivotal step in this synthetic sequence is the conversion of the cyclic ketone, tetrahydro-4H-thiopyran-4-one, into the corresponding spiro-hydantoin, 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione. The Bucherer-Bergs reaction is the method of choice for this transformation due to its operational simplicity and the use of readily available and inexpensive reagents.[1][2]

Mechanistic Rationale

The Bucherer-Bergs reaction is a one-pot, multi-component reaction that proceeds through a series of equilibria.[3] The reaction is initiated by the in situ formation of ammonium cyanide from ammonium carbonate and an alkali metal cyanide. The ketone first reacts with ammonia (from ammonium carbonate) to form an imine, which is in equilibrium with the starting ketone. Concurrently, the ketone can react with cyanide to form a cyanohydrin. The aminonitrile, a key intermediate, is formed either by the reaction of the cyanohydrin with ammonia or the addition of cyanide to the imine.[3] The aminonitrile then undergoes reaction with carbon dioxide (also generated from ammonium carbonate) to form a carbamic acid derivative, which subsequently cyclizes to an imino-oxazolidinone intermediate. This intermediate then rearranges to the thermodynamically more stable hydantoin.[4]

Figure 2: Simplified mechanistic workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a high-pressure reaction vessel equipped with a magnetic stirrer, combine tetrahydro-4H-thiopyran-4-one (1 equivalent), potassium cyanide (2.5 equivalents), and ammonium carbonate (5 equivalents).

-

To this mixture, add a 1:1 (v/v) solution of ethanol and water. The final concentration of the ketone should be approximately 1 M.

-

Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then further to 0-5 °C in an ice bath.

-

Slowly acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.

-

The precipitated crude spiro-hydantoin is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from ethanol/water to yield 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione as a white crystalline solid.

Causality of Experimental Choices:

-

Excess Reagents: The use of excess potassium cyanide and ammonium carbonate drives the equilibria towards the formation of the hydantoin product.[3]

-

Elevated Temperature and Pressure: The reaction is often slow, especially with sterically hindered ketones.[5] The use of a sealed vessel and elevated temperatures increases the reaction rate.

-

Solvent System: A mixture of ethanol and water is used to ensure the solubility of both the organic ketone and the inorganic salts.[1]

Stage 2: Hydrolysis of the Spiro-hydantoin

The second stage of the synthesis involves the hydrolysis of the stable hydantoin ring to yield the desired 4-aminothiane-4-carboxylic acid. This transformation requires harsh reaction conditions due to the stability of the hydantoin ring.

Mechanistic Rationale

The hydrolysis of hydantoins under strong basic conditions proceeds via a multi-step mechanism. The hydroxide ion initially attacks one of the carbonyl carbons of the hydantoin ring, leading to ring opening and the formation of a carbamate intermediate. Subsequent hydrolysis of the carbamate and the remaining amide bond liberates the amino acid. The reaction is typically driven to completion by using a large excess of a strong base and elevated temperatures.

Figure 3: Simplified hydrolysis pathway of the spiro-hydantoin.

Experimental Protocol: Synthesis of 4-Aminothiane-4-carboxylic acid

Materials:

-

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione

-

Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the spiro-hydantoin (1 equivalent) in a 2-4 M aqueous solution of sodium hydroxide or a saturated solution of barium hydroxide.

-

Heat the mixture to reflux for 48-72 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7.

-

The isoelectric point of the amino acid is then reached by the careful addition of acid or base, causing the amino acid to precipitate out of the solution.

-

The precipitated 4-aminothiane-4-carboxylic acid is collected by vacuum filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum.

Causality of Experimental Choices:

-

Strong Base and High Temperature: The hydantoin ring is very stable, and its efficient cleavage requires forcing conditions.[6]

-

Barium Hydroxide: In some cases, barium hydroxide is preferred as the base because the excess can be removed by precipitation as barium sulfate by the addition of sulfuric acid, simplifying the workup.

-

Isoelectric Precipitation: The purification of the final amino acid is conveniently achieved by isoelectric precipitation, a common technique for amino acid isolation.

Stage 3: Fischer Esterification

The final step in the synthesis is the conversion of the 4-aminothiane-4-carboxylic acid to its corresponding ethyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.[7]

Mechanistic Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.

Sources

- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrolysis of di-substituted hydantoins, by an enzyme preparation from lentil (Lens esculenta) seeds, for the synthesis of α,α-dialkylated amino acids with linear and cyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to Ethyl 4-aminothiane-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminothiane-4-carboxylate is a fascinating heterocyclic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. Its rigid, sulfur-containing scaffold, combined with the presence of both an amine and an ester functional group at a quaternary center, offers a unique three-dimensional structure for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this intriguing molecule. While specific literature on Ethyl 4-aminothiane-4-carboxylate is limited, this document leverages established principles of organic chemistry and data from analogous structures to present a scientifically grounded technical overview.

Chemical Properties

The chemical properties of Ethyl 4-aminothiane-4-carboxylate are dictated by its constituent functional groups: a cyclic thioether (thiane), a primary amine, and an ethyl ester, all centered around a quaternary carbon.

Structure and Physicochemical Parameters

-

Appearance: Expected to be a yellow oil.

-

Storage: Should be stored at room temperature.[1]

A summary of its key identifiers and basic properties is presented in Table 1.

Table 1: Core Properties of Ethyl 4-aminothiane-4-carboxylate

| Property | Value | Reference |

| CAS Number | 1248324-93-7 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂S | [1][2] |

| Molecular Weight | 189.28 g/mol | [1][2] |

| Appearance | Yellow oil | |

| Storage Conditions | Room temperature | [1] |

Predicted physicochemical properties based on its structure are outlined in Table 2. These values are estimations derived from computational models and provide a useful starting point for experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| pKa (amine) | ~9-10 | Based on typical primary amines |

| LogP | ~1.5 - 2.5 | Computational prediction |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | Based on structural features |

Synthesis of Ethyl 4-aminothiane-4-carboxylate

The proposed synthesis would begin with the commercially available tetrahydrothiopyran-4-one. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for Ethyl 4-aminothiane-4-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-amino-4-cyanothiane (Strecker Reaction)

-

To a solution of tetrahydrothiopyran-4-one (1 equivalent) in a suitable solvent such as aqueous ethanol, add ammonium chloride (NH₄Cl, 1.2 equivalents) and potassium cyanide (KCN, 1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-4-cyanothiane. This intermediate is often used in the next step without further purification.

Causality behind Experimental Choices: The Strecker synthesis is a robust method for the formation of α-aminonitriles from ketones.[3][4] The use of ammonium chloride provides a source of ammonia for imine formation and also helps to maintain a slightly acidic pH to facilitate the reaction.

Step 2: Synthesis of Ethyl 4-aminothiane-4-carboxylate (Esterification)

-

Dissolve the crude 4-amino-4-cyanothiane from the previous step in absolute ethanol (EtOH).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent (DCM or EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 4-aminothiane-4-carboxylate.

Causality behind Experimental Choices: The Pinner reaction, or a related acid-catalyzed hydrolysis and esterification of the nitrile, is a standard method to convert nitriles to esters in the presence of an alcohol. Sulfuric acid acts as a strong acid catalyst for both the hydrolysis of the nitrile and the subsequent Fischer esterification with ethanol.

Predicted Spectroscopic Properties

Due to the absence of published spectra for Ethyl 4-aminothiane-4-carboxylate, the following are predicted characteristics based on the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the protons on the thiane ring.

-

Ethyl group: A quartet around 4.1-4.3 ppm (O-CH₂ -CH₃) and a triplet around 1.2-1.4 ppm (O-CH₂-CH₃ ).[6][7][8]

-

Thiane ring protons: Complex multiplets in the region of 2.0-3.5 ppm. The protons alpha to the sulfur atom will be the most downfield.

-

Amine protons: A broad singlet that can appear over a wide range (typically 1.5-3.0 ppm), and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl carbon (C=O): A signal in the range of 170-175 ppm.[9][10][11]

-

Quaternary carbon (C-NH₂): A signal around 55-65 ppm.

-

Ethyl group carbons: A signal for the O-C H₂ group around 60-62 ppm and a signal for the C H₃ group around 14-15 ppm.[9][10]

-

Thiane ring carbons: Signals in the aliphatic region (25-45 ppm). The carbons adjacent to the sulfur atom will be slightly downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and ester functional groups.

-

N-H stretch: A medium intensity, broad absorption in the region of 3300-3400 cm⁻¹ for the primary amine.

-

C=O stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ for the ester carbonyl group.[12][13]

-

C-O stretch: A strong absorption in the 1150-1250 cm⁻¹ region, characteristic of the ester C-O bond.[13]

Reactivity and Potential Applications

The bifunctional nature of Ethyl 4-aminothiane-4-carboxylate makes it a versatile building block for the synthesis of more complex molecules.

Caption: Key reaction pathways for Ethyl 4-aminothiane-4-carboxylate.

Reactions at the Amino Group

The primary amine is a nucleophilic center and can undergo a variety of reactions:

-

Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) will yield the corresponding amides. This is a common strategy in drug discovery to introduce diverse substituents.

-

N-Alkylation and N-Arylation: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones. It can also participate in cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form N-aryl derivatives.

Reactions at the Ester Group

The ethyl ester can be modified through several classical transformations:

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst will result in the exchange of the ethoxy group.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine.

Applications in Drug Discovery

The rigid thiane scaffold is an attractive feature for drug design as it can help to position substituents in a well-defined orientation for optimal interaction with biological targets. The presence of the amino and ester groups provides convenient handles for the introduction of molecular diversity. This compound is particularly interesting as a building block for the synthesis of:

-

PROTACs (Proteolysis Targeting Chimeras): The amino group can serve as an attachment point for a linker connected to a ligand for an E3 ubiquitin ligase.

-

Spirocyclic Compounds: The functional groups can be used to construct more complex spirocyclic systems, which are of great interest in medicinal chemistry due to their conformational rigidity and novelty.

-

Novel Scaffolds for Biologically Active Molecules: By modifying the amine and ester functionalities, a wide array of derivatives can be synthesized and screened for various biological activities.

Safety and Handling

As with any chemical, Ethyl 4-aminothiane-4-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 4-aminothiane-4-carboxylate is a promising, yet underexplored, building block for chemical synthesis and drug discovery. Its unique structural features, combining a thiane ring with a quaternary stereocenter bearing both an amine and an ester, make it a valuable tool for the creation of novel molecular architectures. While direct experimental data is scarce, its chemical properties and reactivity can be reliably predicted based on fundamental organic chemistry principles. The synthetic route proposed herein offers a practical approach to its preparation, opening the door for its wider use in research and development.

References

-

ChemBK. (n.d.). ethyl 4-aminothiane-4-carboxylate. Retrieved from [Link]

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

- Jaiswal, S. K., et al. (2016). 1H NMR Based Quantification of Ethyl Ester in Biodiesel: A Comparative Study of Product-Dependent Derivations. Analytical Chemistry Letters, 6(5), 518-525.

- Gelbard, G., et al. (1995). 1H nuclear magnetic resonance determination of the yield of the transesterification of rapeseed oil with methanol. Journal of the American Oil Chemists' Society, 72(10), 1239-1241.

- D'Amelia, R. P., et al. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

- Ghesti, G. F., et al. (2007).

- Maitre, J., et al. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. The Journal of Physical Chemistry A, 111(49), 12445-12454.

- D'Amelia, R. P., Kimura, M. W., & Nirode, W. F. (2021). Figure 3. 1 H NMR spectrum of 100% ethyl butyrate, neat.

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. Retrieved from [Link]

- Pfeiffer, J., et al. (2024). Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones. Molecules, 29(5), 1098.

-

University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

- Yurchenko, O. I., et al. (2017). Synthesis of six‐membered amino acids and amides by hydrolysis of aminonitriles. Journal of Heterocyclic Chemistry, 54(5), 2875-2881.

-

Changzhou Extraordinary Pharmatech Co., LTD. (n.d.). Product Center. Retrieved from [Link]

-

CP Lab Safety. (n.d.). ethyl 4-aminothiane-4-carboxylate, min 97%, 500 mg. Retrieved from [Link]

-

AccelaChem Inc. (n.d.). 5-(2-Furyl)-2-hydroxypyrazine. Retrieved from [Link]

-

EON Biotech. (n.d.). Uncategorized – Page 1060. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

-

PubChem. (n.d.). Thiane. Retrieved from [Link]

- Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321–358.

-

University of Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

- Pampaloni, G., & Pollarolo, D. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(6), 1774-1786.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Ejaz, S., et al. (2020). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate...

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

- Shityakov, S., & Förster, C. (2013). Alpha-Amino Acid Ester Hydrolases: Properties and Applications. Applied Biochemistry and Microbiology, 49(8), 735-743.

-

ResearchGate. (n.d.). Synthesis of thiane 1. Retrieved from [Link]

- Griesbeck, A. G., et al. (2020). Visible‐Light Photocatalyzed Selective Synthesis of 1,2‐ or 1,3‐Dithianes From Thietanes: An Experimental and Theoretical Study. Chemistry–A European Journal, 26(65), 14816-14823.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 20-23.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

- Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.

- Cikotiene, I., et al. (2018). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 14, 2568-2577.

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.

-

Biology Discussion. (n.d.). Properties of Amino Acids | Biochemistry. Retrieved from [Link]

-

Elnagdi, M. H., et al. (1993). Synthetic reactions of 2-(2-amino-3-cyano-4H-[1]benzopyran-4-yl)propane-1,3-dinitrile with reactive methylene compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 33-36.

- ResearchGate. (2022, November 16).

- ResearchGate. (2020, August 5).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Ethyl 4-aminothiane-4-carboxylate CAS 1248324-93-7

An In-Depth Technical Guide to Ethyl 4-aminothiane-4-carboxylate (CAS 1248324-93-7): A Versatile Building Block for Drug Discovery

Abstract

Ethyl 4-aminothiane-4-carboxylate is a unique heterocyclic compound featuring a quaternary α-amino acid ester motif constrained within a six-membered thiane ring. While specific literature on this exact molecule is sparse, its structural analogy to the well-studied 4-aminopiperidine-4-carboxylate series positions it as a compelling building block for medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview, synthesizing available data with expert-driven insights based on established chemical principles. We will explore its physicochemical properties, propose logical and robust synthetic pathways, discuss its potential reactivity and applications as a versatile scaffold, and provide essential safety and handling protocols. The central thesis of this guide is to frame Ethyl 4-aminothiane-4-carboxylate as a strategic bioisostere of its piperidine counterpart, offering researchers new avenues for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

Introduction & Strategic Importance in Medicinal Chemistry

At its core, Ethyl 4-aminothiane-4-carboxylate, with the Chemical Abstracts Service (CAS) number 1248324-93-7, is a bifunctional synthetic intermediate.[1][2][3] Its structure is notable for two key features: a primary amine and an ethyl ester attached to the same carbon (C4) of a thiane (tetrahydrothiopyran) ring. This arrangement creates a constrained α-amino acid, a motif of significant interest in peptide and small molecule drug design.

The primary strategic value of this compound lies in the principle of bioisosteric replacement . The thiane ring is a classical bioisostere of the piperidine ring, a scaffold that is ubiquitous in a vast number of approved drugs and clinical candidates. The substitution of a methylene group (-CH₂-) in piperidine with a sulfur atom (-S-) in thiane introduces subtle yet profound changes:

-

Altered Lipophilicity: The sulfur atom can modify the molecule's logP value, impacting its solubility, membrane permeability, and plasma protein binding.

-

Metabolic Stability: The C-S-C bond in the thiane ring is generally more resistant to metabolic oxidation compared to the C-N-C bond in N-substituted piperidines, potentially leading to an improved pharmacokinetic profile.

-

Conformational Differences: The longer C-S bond length compared to a C-C bond can alter the ring's conformational preferences, which may influence binding affinity to a biological target.

-

Hydrogen Bonding: The sulfur atom can act as a weak hydrogen bond acceptor, introducing new potential interactions within a receptor's binding pocket.

Therefore, by using Ethyl 4-aminothiane-4-carboxylate in place of its piperidine analog, researchers can systematically explore new chemical space and develop derivatives with potentially superior drug-like properties. Its utility is particularly pronounced in programs targeting molecules where 4-substituted-4-aminopiperidines are known to be key pharmacophores, such as in the development of CCR5 antagonists for HIV therapy.[4]

Physicochemical & Spectroscopic Properties

While extensive experimental data for this specific compound is not publicly available, we can compile known information and provide an expert analysis of its expected spectroscopic profile.

Physicochemical Data

The following table summarizes the known properties of Ethyl 4-aminothiane-4-carboxylate.

| Property | Value | Source |

| CAS Number | 1248324-93-7 | [1][2][3] |

| Molecular Formula | C₈H₁₅NO₂S | [1][3] |

| Molecular Weight | 189.28 g/mol | [1][3] |

| Appearance | Yellow oil | [3] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [3] |

Predicted Spectroscopic Profile

The following analysis is based on standard principles of NMR, IR, and mass spectrometry as applied to the molecule's structure.[5]

-

¹H NMR (in CDCl₃, predicted):

-

~4.2 ppm (quartet, 2H): The -O-CH₂ - protons of the ethyl ester, split by the adjacent methyl group.

-

~2.5-3.0 ppm (multiplet, 4H): The four axial and equatorial protons on the carbons adjacent to the sulfur atom (C2 and C6). These protons are expected to be diastereotopic.

-

~1.8-2.2 ppm (multiplet, 4H): The four axial and equatorial protons on the carbons adjacent to the quaternary center (C3 and C5). These are also expected to be diastereotopic.

-

~1.6 ppm (broad singlet, 2H): The protons of the primary amine (-NH₂ ). The chemical shift can be variable and the peak may exchange with D₂O.

-

~1.3 ppm (triplet, 3H): The -CH₃ protons of the ethyl ester, split by the adjacent methylene group.

-

-

¹³C NMR (in CDCl₃, predicted):

-

~175 ppm: The carbonyl carbon (C =O) of the ethyl ester.

-

~61 ppm: The methylene carbon (-O-C H₂) of the ethyl ester.

-

~58 ppm: The quaternary carbon (C 4) bearing the amine and ester groups.

-

~35-40 ppm: The carbons adjacent to the quaternary center (C 3 and C 5).

-

~25-30 ppm: The carbons adjacent to the sulfur atom (C 2 and C 6).

-

~14 ppm: The methyl carbon (-C H₃) of the ethyl ester.

-

-

IR Spectroscopy (neat, predicted):

-

3300-3400 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.

-

2850-2950 cm⁻¹: C-H stretching of the aliphatic ring and ethyl group.

-

~1730 cm⁻¹ (strong): C=O stretching of the saturated ester.

-

~1600 cm⁻¹: N-H scissoring (bending) vibration.

-

~1180 cm⁻¹: C-O stretching of the ester.

-

600-800 cm⁻¹: C-S stretching of the thiane ring.

-

-

Mass Spectrometry (EI):

-

m/z 189: Molecular ion [M]⁺.

-

m/z 116: A likely fragment corresponding to the loss of the carboxylate group (-COOEt).

-

Proposed Synthesis & Purification

Proposed Synthetic Workflow: Strecker-Type Synthesis

The Strecker synthesis and its variants are cornerstone reactions for the formation of α-amino acids. This proposed workflow leverages this chemistry for a practical and efficient synthesis.

Caption: Proposed Strecker-type synthesis pathway.

Detailed Experimental Protocol (Proposed)

Causality and Rationale: This protocol is designed for trustworthiness and self-validation. The Strecker reaction (Step 1) is a classic, high-yielding method for creating the crucial C-C and C-N bonds at the C4 position simultaneously from a simple ketone. The subsequent hydrolysis and esterification in acidic ethanol (Step 2) is a standard procedure for converting a nitrile to an ethyl ester while protecting the amine as an ammonium salt. The final basification liberates the free amine for extraction.

Step 1: Synthesis of Thiane-4-carbonitrile-4-amine (Aminonitrile Intermediate)

-

To a stirred solution of ammonium chloride (1.2 equivalents) in 30 mL of water, add 10 mL of concentrated ammonium hydroxide.

-

Add a solution of thian-4-one (1.0 equivalent) in 20 mL of methanol. The mixture should be cooled in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium cyanide (1.2 equivalents) in 15 mL of water dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Expertise Note: The slow addition of cyanide at low temperature is critical for safety and to control the exotherm of the reaction.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile intermediate. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis and Esterification to Ethyl 4-aminothiane-4-carboxylate

-

Cool a flask containing 100 mL of absolute ethanol to 0 °C in an ice bath.

-

Slowly and cautiously add concentrated sulfuric acid (3.0 equivalents) to the cold ethanol with vigorous stirring.

-

Add the crude aminonitrile intermediate (1.0 equivalent) from Step 1 to the acidic ethanol solution.

-

Heat the mixture to reflux (approximately 80 °C) and maintain for 8-12 hours.

-

Expertise Note: The large excess of ethanol drives the reaction towards the ethyl ester product, while the acid catalyzes both the hydrolysis of the nitrile and the esterification of the resulting carboxylic acid.

-

-

Cool the reaction mixture to room temperature and then pour it carefully over 200 g of crushed ice.

-

Adjust the pH of the aqueous solution to >10 by the slow addition of cold 50% aqueous sodium hydroxide. This step neutralizes the acid and deprotonates the amine.

-

Extract the basic aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude yellow oil can be purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The addition of 1-2% triethylamine to the mobile phase is recommended to prevent the amine product from streaking on the acidic silica gel.

Chemical Reactivity & Applications in Drug Discovery

The synthetic utility of Ethyl 4-aminothiane-4-carboxylate stems from the orthogonal reactivity of its primary amine and ester functional groups. This allows for selective modification and elaboration into more complex molecular architectures.

Caption: Key reaction pathways for the core scaffold.

Applications in Scaffold-Based Drug Design:

This molecule is an ideal starting point for building libraries of compounds for screening. For example, in a project targeting a specific enzyme or receptor, the amine can be acylated with a diverse set of carboxylic acids to probe one pocket of the binding site, while the ester can be hydrolyzed and coupled with various amines to explore another. This modular approach is highly efficient in modern drug discovery.

Hypothetical Case Study: Development of Novel CCR5 Antagonists

The 4-amino-4-carboxymethylpiperidine scaffold is a known key building block for CCR5 antagonists.[4] By substituting the piperidine core with our thiane analog, a medicinal chemist could synthesize a novel library of compounds. The synthesis would involve:

-

Amide Coupling: Reacting Ethyl 4-aminothiane-4-carboxylate with a suitable N-protected piperazine acid chloride.

-

Ester Hydrolysis: Saponifying the ethyl ester to the free carboxylic acid.

-

Second Amide Coupling: Coupling the resulting acid with another amine fragment to complete the synthesis of the final target molecule, a direct analog of a known inhibitor.

This strategy allows for a direct, head-to-head comparison of the piperidine versus thiane core, providing invaluable structure-activity relationship (SAR) data on the impact of the bioisosteric replacement.

Safety, Handling, & Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on its functional groups (amine, ester) and analogy to similar chemicals.[8][9]

Hazard Identification (Inferred)

| Hazard Class | Category (Predicted) | Precautionary Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[8][9] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[8][9] |

| Acute Toxicity (Oral) | Category 4 (Potential) | May be harmful if swallowed. |

| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[8]

-

Respiratory Protection: If handling large quantities or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

Based on supplier data, the compound should be stored at refrigerator temperatures (0-8 °C) to ensure long-term stability.[3]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or degradation.

Conclusion

Ethyl 4-aminothiane-4-carboxylate represents a high-potential, yet underexplored, building block for the synthesis of novel chemical entities. Its value is derived not from a known biological activity of its own, but from its role as a versatile scaffold and a strategic bioisostere for the ubiquitous aminopiperidine core. By providing a reasoned, expert-guided framework for its synthesis, reactivity, and application, this guide aims to empower researchers and drug development professionals to confidently incorporate this compound into their discovery programs, unlocking new possibilities for modulating the properties of lead compounds and ultimately developing safer and more effective medicines.

References

-

ethyl 4-aminothiane-4-carboxylate - ChemBK. (n.d.). Retrieved from [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856. Retrieved from [Link]

- SAFETY DATA SHEET. (n.d.). Retrieved from a chemical supplier's website, analogous to documents for similar compounds like Ethyl 4-amino-1-piperidinecarboxylate.

-

Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? (2019, March 6). ResearchGate. Retrieved from [Link]

-

Determining a Structure with IR and NMR. (2018, April 13). YouTube. Retrieved from [Link]

-

Synthesis of 4-carboxy-4-anilidopiperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. ethyl 4-aminothiane-4-carboxylate | 1248324-93-7 [chemicalbook.com]

- 3. ethyl 4-aminothiane-4-carboxylate | 1248324-93-7 [m.chemicalbook.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Physical and chemical characteristics of Ethyl 4-aminothiane-4-carboxylate

An In-depth Technical Guide to Ethyl 4-aminothiane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminothiane-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a cyclic α-amino acid ester, it serves as a valuable building block for the synthesis of novel therapeutic agents. Its rigid thiane backbone imparts conformational constraint, a desirable feature in the design of potent and selective enzyme inhibitors and receptor modulators. The presence of a primary amino group and an ethyl ester moiety offers versatile handles for further chemical modifications, enabling the exploration of diverse chemical space in lead optimization. This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 4-aminothiane-4-carboxylate, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Characteristics

Precise experimental data for Ethyl 4-aminothiane-4-carboxylate is not extensively reported in publicly available literature. Therefore, the following table summarizes its known identifiers and predicted physicochemical properties based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Method |

| Molecular Formula | C8H15NO2S | [1][2] |

| Molecular Weight | 189.28 g/mol | [1][2] |

| CAS Number | 1248324-93-7 | [1][2][3] |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | |

| Melting Point | Not available. Predicted to be low. | |

| Boiling Point | Not available. Predicted to be >250 °C at atmospheric pressure. | |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar organic solvents.[4][5] | |

| pKa (amino group) | Predicted: ~8.5 - 9.5 | Based on typical pKa values of α-amino esters.[6][7] |

| pKa (α-proton) | Predicted: ~20-25 (in DMSO) | Based on related α-amino esters.[6] |

Chemical Structure and Reactivity

Ethyl 4-aminothiane-4-carboxylate possesses a unique combination of functional groups that dictate its chemical behavior. The thiane ring is a six-membered saturated heterocycle containing a sulfur atom. The amino and ester groups are situated at the C4 position, creating a chiral center.

Reactivity Profile:

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and Schiff base formation. This functionality is crucial for peptide bond formation and the introduction of diverse substituents.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.

-

Thiane Ring: The sulfur atom in the thiane ring can be oxidized to a sulfoxide or a sulfone, which can significantly alter the molecule's polarity, solubility, and biological activity. The ring itself is generally stable under many reaction conditions but can be susceptible to ring-opening reactions under harsh reducing conditions.

A plausible synthetic route to Ethyl 4-aminothiane-4-carboxylate is outlined below.

Caption: Proposed synthetic workflow for Ethyl 4-aminothiane-4-carboxylate.

Experimental Protocols

The following protocols are proposed for the synthesis and characterization of Ethyl 4-aminothiane-4-carboxylate, based on established methodologies for similar compounds.

Synthesis Protocol: Strecker Synthesis Approach

This protocol outlines a plausible multi-step synthesis.

Step 1: Synthesis of the α-aminonitrile

-

To a stirred solution of a suitable thian-4-one precursor (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of the nitrile to the carboxylic acid

-

Dissolve the crude α-aminonitrile in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The amino acid may precipitate and can be collected by filtration.

Step 3: Esterification to Ethyl 4-aminothiane-4-carboxylate

-

Suspend the crude 4-aminothiane-4-carboxylic acid in absolute ethanol.

-

Cool the suspension to 0 °C and slowly add thionyl chloride (2.0 eq).

-

Heat the reaction mixture to reflux for 8 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl 4-aminothiane-4-carboxylate.

Characterization Protocols

A systematic approach to confirming the structure and purity of the synthesized compound is essential.

Caption: Workflow for the structural characterization and purity assessment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the thiane ring will appear as complex multiplets in the region of 2.0-3.5 ppm.[8][9] The chemical shifts of the protons adjacent to the sulfur atom will be downfield compared to a cyclohexane ring. The amino protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 170-175 ppm. The carbons of the ethyl group will be observed around 60 ppm (-OCH2-) and 14 ppm (-CH3). The carbons of the thiane ring are expected in the range of 25-55 ppm.[10][11][12] The quaternary carbon at the C4 position will have a distinct chemical shift.

2. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.28.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of the ethoxy group (-OC2H5), the entire ester group (-COOC2H5), and potentially ring fragmentation.[13][14][15][16]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present:

-

N-H stretch: A broad to medium absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.[17][18]

-

C-H stretch: Absorptions below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ for the ester carbonyl group.[17][19][20]

-

C-O stretch: An absorption in the region of 1150-1250 cm⁻¹.[20]

-

N-H bend: A medium absorption around 1600 cm⁻¹.[18]

Applications in Drug Development

Ethyl 4-aminothiane-4-carboxylate is a valuable scaffold in drug discovery for several reasons:

-

Conformational Rigidity: The cyclic nature of the thiane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.[21]

-

Introduction of 3D Character: The non-planar thiane ring introduces three-dimensionality into molecules, which is often beneficial for improving pharmacokinetic properties and avoiding flatland of traditional aromatic scaffolds.

-

Versatile Building Block: The amino and ester groups provide convenient points for chemical elaboration, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[21][22]

This compound and its derivatives have the potential to be explored in the development of various therapeutic agents, including protease inhibitors, kinase inhibitors, and GPCR modulators.

Stability and Storage

-

Stability: Ethyl 4-aminothiane-4-carboxylate is expected to be relatively stable under standard laboratory conditions. However, it may be sensitive to strong acids, strong bases, and potent oxidizing agents. The primary amine can be susceptible to oxidation over time.

-

Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (0-8 °C) to minimize degradation.[16]

Conclusion

Ethyl 4-aminothiane-4-carboxylate is a promising, yet undercharacterized, building block for medicinal chemistry. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with proposed protocols for its synthesis and characterization. The structural features of this molecule make it an attractive starting point for the design and synthesis of novel drug candidates with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of Ethyl 4-aminothiane-4-carboxylate is warranted to fully explore its potential in drug discovery.

References

-

Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in Q/Orbitrap and QTOF mass spectrometers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

pKa of the alpha proton of an alpha amino ester. (2021, October 3). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

-

Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

-

FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universal Lab Blog. Retrieved January 20, 2026, from [Link]

- Siegl, W. O., & Johnson, C. R. (1971).

-

Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 20, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 20, 2026, from [Link]

-

Amino Acids, Cyclic. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. (n.d.). Spiral. Retrieved January 20, 2026, from [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

-

Thiane 1,1-dioxide. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

ethyl 4-aminothiane-4-carboxylate. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

-

Predicting the Solubility of Amino-Acid Mixtures with the SAFT-γ Mie Group-Contribution Method. (n.d.). AIChE Proceedings. Retrieved January 20, 2026, from [Link]

-

4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

1H NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

-

Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

1H NMR Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

-

FTIR spectra of poly(β-amino esters) with and without APTES. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017, April 12). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

-

The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

-

Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

-

A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 20, 2026, from [Link]

-

13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 20, 2026, from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

New Synthesis of Amino Acids from Halogenated Carboxylic Esters. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved January 20, 2026, from [Link]

-

1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

MCAT Biochem: pKA values to know for amino acids? (2021, January 4). Reddit. Retrieved January 20, 2026, from [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

4-[(2-Ethylbenzoyl)amino]thiane-4-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. (n.d.). Retrieved January 20, 2026, from [Link]

-

4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

What Are Cyclic Amino Acids and Their Applications? (2023, September 13). MolecularCloud. Retrieved January 20, 2026, from [Link]

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. ethyl 4-aminothiane-4-carboxylate | 1248324-93-7 [m.chemicalbook.com]

- 3. ethyl 4-aminothiane-4-carboxylate | 1248324-93-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. reddit.com [reddit.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. compoundchem.com [compoundchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 21. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]

- 22. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Ethyl 4-Aminothiane-4-carboxylate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic characteristics of Ethyl 4-aminothiane-4-carboxylate. Due to the limited availability of direct experimental data in peer-reviewed literature and spectral databases for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This analysis is supported by comparative data from structurally analogous compounds to ensure the highest degree of theoretical accuracy. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a foundational understanding of the structural and spectroscopic properties of this heterocyclic compound.

Introduction

Ethyl 4-aminothiane-4-carboxylate is a heterocyclic compound featuring a thiane (tetrahydro-2H-thiopyran) ring. This six-membered saturated ring contains a sulfur atom at position 1. At the 4-position, the carbon atom is substituted with both an amino group and an ethyl carboxylate group. This geminal substitution pattern at a key position on the heterocyclic scaffold makes it an interesting building block for medicinal chemistry and materials science. The presence of a primary amine, an ester, and a thioether functional group within a constrained cyclic system suggests a rich chemical reactivity and potential for forming a variety of derivatives.

Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such molecules. This guide provides a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, IR, and MS data expected for Ethyl 4-aminothiane-4-carboxylate.

Molecular Structure

The structure of Ethyl 4-aminothiane-4-carboxylate is depicted below. The numbering of the atoms is provided for clarity in the assignment of spectroscopic signals.

Figure 1: Molecular Structure of Ethyl 4-aminothiane-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the methylene protons of the thiane ring. The amino protons may appear as a broad singlet. Due to the symmetry of the molecule, the protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5.

Table 1: Predicted ¹H NMR Data for Ethyl 4-aminothiane-4-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Typical chemical shift for a methylene group adjacent to an ester oxygen. |

| ~ 2.80 - 3.00 | Multiplet (m) | 4H | H -2, H -6 | Methylene protons adjacent to the sulfur atom are deshielded. |

| ~ 2.00 - 2.20 | Multiplet (m) | 4H | H -3, H -5 | Methylene protons adjacent to the quaternary carbon. |

| ~ 1.70 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad signal. |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group of an ethyl ester. |

¹³C NMR Spectroscopy

The carbon NMR spectrum is anticipated to display five distinct signals, reflecting the molecular symmetry.

Table 2: Predicted ¹³C NMR Data for Ethyl 4-aminothiane-4-carboxylate

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 175 | C =O | The carbonyl carbon of the ester group is significantly deshielded. |

| ~ 61 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester. |

| ~ 55 | C -4 | The quaternary carbon atom attached to nitrogen and the ester group. |

| ~ 35 | C -3, C -5 | Methylene carbons adjacent to the quaternary center. |

| ~ 28 | C -2, C -6 | Methylene carbons adjacent to the sulfur atom. |

| ~ 14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its key functional groups: the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-S stretch of the thioether.

Table 3: Predicted IR Absorption Bands for Ethyl 4-aminothiane-4-carboxylate

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) | A pair of bands is expected for the symmetric and asymmetric stretching of the N-H bonds. |

| 2850 - 2960 | C-H stretch | Aliphatic (CH₂, CH₃) | Characteristic stretching vibrations of the saturated ring and ethyl group. |

| ~ 1730 | C=O stretch | Ester (-COOEt) | Strong absorption typical for a saturated ester carbonyl group. |

| ~ 1600 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration of the amino group. |

| 1150 - 1250 | C-O stretch | Ester (-COOEt) | Asymmetric C-O-C stretching of the ester. |

| 600 - 800 | C-S stretch | Thioether (C-S-C) | Generally a weak to medium intensity band in the fingerprint region. |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula for Ethyl 4-aminothiane-4-carboxylate is C₈H₁₅NO₂S, with a calculated molecular weight of approximately 189.08 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 189 corresponding to the intact molecule.

-

Loss of the Ethoxy Group (-OC₂H₅): A fragment at m/z = 144, resulting from the cleavage of the ester.

-

Loss of the Ethyl Group (-C₂H₅): A fragment at m/z = 160.

-

Loss of the Carboxylate Group (-COOEt): A fragment at m/z = 116.

-

Ring Cleavage: Various fragments resulting from the cleavage of the thiane ring, which can be complex.

Experimental Protocol: Synthesis of Structurally Related Compounds

While a specific, validated synthesis for Ethyl 4-aminothiane-4-carboxylate is not readily found in the literature, a common approach to similar structures involves the Strecker or Bucherer-Bergs reactions on a corresponding ketone precursor. A plausible synthetic route could start from tetrahydro-4H-thiopyran-4-one.

Hypothetical Synthesis Workflow:

Figure 2: Plausible synthetic workflow for Ethyl 4-aminothiane-4-carboxylate.

Step-by-Step Methodology (Hypothetical):

-

Formation of the α-aminonitrile: Tetrahydro-4H-thiopyran-4-one is reacted with an alkali metal cyanide (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium chloride) in a suitable solvent system (e.g., aqueous ethanol). This reaction proceeds via the formation of an imine intermediate followed by the nucleophilic addition of the cyanide ion.

-

Hydrolysis and Esterification: The resulting α-aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated sulfuric acid) in the presence of ethanol. This step converts the nitrile group into a carboxylic acid, which is subsequently esterified in situ by the ethanol solvent to yield the final product, Ethyl 4-aminothiane-4-carboxylate.

-

Purification: The final product would be purified using standard laboratory techniques such as extraction, column chromatography, and recrystallization to obtain a pure sample for spectroscopic analysis.

Conclusion

This technical guide provides a theoretically derived yet comprehensive spectroscopic profile of Ethyl 4-aminothiane-4-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the fundamental principles of spectroscopy and are supported by data from analogous structures. These predictions offer a valuable resource for the identification and characterization of this compound in a research or development setting. It is recommended that any experimentally obtained data be compared against these theoretical values to confirm the structure and purity of the synthesized material.

References

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

- Olah, G. A., & Krishnamurthy, V. V. (1984). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. The Journal of Organic Chemistry, 49(21), 3857–3860.

-

Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-aminothiane-4-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of ethyl 4-aminothiane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited, this paper synthesizes information from analogous systems, computational studies, and established stereoelectronic principles to offer expert insights into its synthesis, conformational equilibrium, and spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this and related molecular scaffolds.

Introduction: Significance of the 4-Aminothiane-4-carboxylate Scaffold

The thiane (tetrahydro-2H-thiopyran) ring is a six-membered saturated heterocycle containing a sulfur atom. This scaffold is a key component in a variety of biologically active molecules. The introduction of substituents, particularly at the 4-position, can significantly influence the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The specific molecule of interest, ethyl 4-aminothiane-4-carboxylate, features a quaternary carbon center bearing both an amino group and an ethyl carboxylate group. This arrangement is analogous to that found in 4-aminopiperidine-4-carboxylic acid derivatives, which are recognized as valuable building blocks in the synthesis of pharmaceuticals, including potent analgesics and kinase inhibitors.[1][2] The sulfur atom in the thiane ring, compared to the nitrogen in piperidine or the methylene group in cyclohexane, introduces unique stereoelectronic effects that alter bond lengths, bond angles, and conformational energies, making a detailed analysis essential for rational drug design.

This guide will first propose a robust synthetic pathway to access this molecule. It will then delve into a detailed conformational analysis, leveraging the principles of A-values and stereoelectronic effects pertinent to thiane systems. Finally, protocols for structural elucidation using modern spectroscopic techniques will be outlined, supported by predicted data based on closely related structures.

Proposed Synthesis of Ethyl 4-aminothiane-4-carboxylate

Direct literature on the synthesis of ethyl 4-aminothiane-4-carboxylate is scarce. However, established methods for the synthesis of α-amino acids and their esters from cyclic ketones provide a reliable blueprint. The most plausible and efficient approach is a modified Strecker synthesis, a classic method for producing α-amino nitriles which can then be hydrolyzed and esterified.[3][4]

The proposed synthetic workflow starts from the commercially available tetrahydro-4H-thiopyran-4-one.

Caption: Proposed synthetic workflow for ethyl 4-aminothiane-4-carboxylate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for characterization of intermediates.

Step 1: Synthesis of 4-Aminothiane-4-carbonitrile (Strecker Synthesis) [3][4]

-

To a stirred solution of ammonium chloride (1.2 equivalents) in water, add tetrahydro-4H-thiopyran-4-one (1.0 equivalent).

-

To this mixture, add a solution of potassium cyanide (1.2 equivalents) in water dropwise at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

The formation of the α-amino nitrile can be monitored by Thin Layer Chromatography (TLC).

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminothiane-4-carbonitrile.

Causality: The Strecker synthesis is a robust method for the formation of α-amino nitriles from ketones. The reaction proceeds via the formation of an iminium ion, which is then attacked by the cyanide nucleophile.[3]

Step 2: Hydrolysis to 4-Aminothiane-4-carboxylic acid

-

Add the crude 4-aminothiane-4-carbonitrile to a solution of concentrated sulfuric acid and water.

-

Heat the mixture at reflux for 12 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum.

-

Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the amino acid.

-

Filter the solid and wash with cold water, then ethanol, to obtain the crude 4-aminothiane-4-carboxylic acid.

Causality: Acid-catalyzed hydrolysis of the nitrile functional group is a standard and effective method to produce the corresponding carboxylic acid.

Step 3: Esterification to Ethyl 4-aminothiane-4-carboxylate

-

Suspend the crude 4-aminothiane-4-carboxylic acid in absolute ethanol.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid.

-

Heat the mixture at reflux for 8 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-aminothiane-4-carboxylate.

Causality: Fischer esterification is a reliable method for converting a carboxylic acid to an ester in the presence of an alcohol and a strong acid catalyst.

Molecular Structure and Conformational Analysis

The conformational preference of the thiane ring in ethyl 4-aminothiane-4-carboxylate is a critical determinant of its overall three-dimensional shape. Like cyclohexane, thiane exists predominantly in a chair conformation to minimize torsional and steric strain.[5]

Caption: The two primary chair conformers of ethyl 4-aminothiane-4-carboxylate.

The relative stability of these two chair conformers is governed by the steric and stereoelectronic effects of the axial and equatorial substituents. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers.[6][7]

A-Values and Steric Considerations

While specific A-values for substituents on a thiane ring are not as extensively tabulated as for cyclohexane, the principles remain the same. Larger groups prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.[8]

| Substituent | Approximate A-value (kcal/mol) on Cyclohexane |

| -NH2 | ~1.4 |

| -COOEt | ~1.2 |

Data sourced from established literature on cyclohexane A-values.[6]

Based on these values for cyclohexane, the amino group is slightly bulkier than the ethyl carboxylate group. This would suggest a slight preference for the conformer with the amino group in the equatorial position (Conformer B).

However, a crucial difference between thiane and cyclohexane is the presence of the sulfur atom. The C-S bond is longer (approx. 1.82 Å) than a C-C bond (approx. 1.54 Å), and the C-S-C bond angle is smaller (approx. 100°) than the C-C-C angle in cyclohexane (approx. 111°). This altered geometry in the thiane ring leads to a puckering of the ring and a decrease in the severity of 1,3-diaxial interactions.[9] Consequently, the energetic penalty for a substituent being in the axial position is generally smaller in thianes compared to cyclohexanes.

Stereoelectronic Effects

Stereoelectronic effects, which involve the interaction of orbitals, can also influence conformational preferences.[10] In the context of thiane, the lone pairs on the sulfur atom can engage in hyperconjugative interactions with anti-bonding orbitals of adjacent bonds. While the anomeric effect is a well-known stereoelectronic effect in pyranose rings, analogous interactions in thiane systems can also play a role in stabilizing certain conformations.[11] The precise impact of such effects on the conformational equilibrium of ethyl 4-aminothiane-4-carboxylate would require high-level computational modeling.

Spectroscopic Characterization